molecular formula C17H17N3O3 B346886 N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE

N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE

Cat. No.: B346886
M. Wt: 311.33g/mol
InChI Key: DMOVIBQVKSSHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a quinazoline moiety linked through an aniline group. Its molecular formula is C17H17N3O3.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H17N3O3/c1-21-14-8-11(9-15(22-2)16(14)23-3)20-17-12-6-4-5-7-13(12)18-10-19-17/h4-10H,1-3H3,(H,18,19,20)

InChI Key

DMOVIBQVKSSHCD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxyaniline with quinazoline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-QUINAZOLINYL)-N-(3,4,5-TRIMETHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyaniline: A precursor in the synthesis of the target compound.

    Quinazoline Derivatives: Compounds with similar quinazoline moieties but different substituents.

    Methoxy-substituted Anilines: Compounds with methoxy groups attached to the benzene ring.

Uniqueness

3,4,5-Trimethoxy-N-[(4E)-quinazolin-4(1H)-ylidene]aniline is unique due to its specific combination of methoxy groups and quinazoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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